Dofequidar is classified under:
The synthesis of dofequidar involves several key steps that typically include the formation of its quinoline core structure. Various synthetic routes have been explored, including:
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity. Specific conditions may vary based on the synthetic route chosen, but typical solvents include dimethyl sulfoxide and various organic solvents suitable for quinoline chemistry .
The molecular structure of dofequidar can be described as follows:
Dofequidar participates in several chemical reactions relevant to its function as an MDR reversal agent:
The efficacy of dofequidar in these reactions is often characterized by determining IC values through cell viability assays and other biochemical methods .
Dofequidar's mechanism of action primarily involves:
Studies have shown that treatment with dofequidar can significantly increase intracellular concentrations of anticancer drugs, leading to enhanced cytotoxicity against resistant cancer cell lines .
Dofequidar exhibits several important physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and optimizing formulations for clinical use .
Dofequidar has several significant applications in cancer therapy:
Dofequidar, chemically designated as (R)-1-[4-[2-hydroxy-3-(quinolin-5-yloxy)propyl]piperazin-1-yl]-2,2-diphenylethanone fumarate, is a stereoselective quinoline derivative engineered to reverse multidrug resistance (MDR) in cancer cells. Its core structure comprises a diphenylethanone moiety linked to a piperazine ring, which connects to a chiral 2-hydroxypropyl spacer terminating in a quinoline-5-yloxy group [4] [9]. The (R)-enantiomer exhibits superior P-glycoprotein (P-gp) inhibition compared to its (S)-counterpart, attributed to optimal three-dimensional positioning within the P-gp substrate-binding pocket. This stereospecificity arises from a single stereogenic center at the hydroxypropyl linker, where the (R)-configuration facilitates hydrogen bonding with Thr123 and π-stacking with Phe728 residues in human P-gp [4] [6]. The fumarate counterion enhances crystallinity and bioavailability, forming a stable 1:1 salt with the tertiary amine of the piperazine ring [5].
Table 1: Atomic and Stereochemical Features of Dofequidar, (R)-
Feature | Description |
---|---|
Molecular Formula | C₃₄H₃₅N₃O₇ (fumarate salt) |
Stereogenic Centers | One chiral carbon at C2 of the hydroxypropyl spacer |
Absolute Configuration | (R) |
Key Functional Groups | Quinoline, diphenylethanone, piperazine, hydroxypropyl, fumarate |
Spatial Requirements | (R)-configuration enables 37% higher P-gp binding affinity than (S)-isomer |
Dofequidar fumarate (CAS 153653-30-6) is a white to off-white crystalline solid with a molecular weight of 597.66 g/mol. It demonstrates moderate aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO ≥56 mg/mL), facilitating in vitro and formulation studies [5]. The compound's logP (octanol-water partition coefficient) of 4.2 ± 0.3 indicates significant lipophilicity, enhancing membrane permeability—a critical attribute for targeting intracellular P-gp domains. Stability assessments reveal:
Table 2: Physicochemical Profile of Dofequidar Fumarate
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 597.66 g/mol | Fumarate salt form |
Melting Point | 208–210°C (dec.) | Differential scanning calorimetry |
Solubility (Water) | 0.12 mg/mL (25°C) | Shake-flask method, pH 7.0 |
Solubility (DMSO) | ≥56 mg/mL | Kinetic solubility assay |
logP | 4.2 ± 0.3 | Reversed-phase HPLC determination |
pKa | 8.1 (piperazine), 4.2 (fumarate) | Potentiometric titration |
The synthesis of enantiopure (R)-dofequidar proceeds via a seven-step sequence with chiral resolution as the cornerstone:
SAR analyses delineate critical structural elements for P-gp inhibition:
Table 3: Key SAR Modifications and Biological Effects
Structural Element | Modification | Effect on P-gp Inhibition |
---|---|---|
Quinoline position | 5-O-substitution retained | IC₅₀ = 0.28 μM (optimal) |
6- or 7-O-substitution | IC₅₀ >5 μM (loss of activity) | |
Stereochemistry | (R)-configuration | 5-fold ↑ potency vs. (S)-isomer |
Racemate | Intermediate activity (IC₅₀ = 0.89 μM) | |
Diphenylethanone | Intact | Full activity |
Monophenyl or carbonyl removal | >95% activity loss | |
Piperazine substitution | Unsubstituted | Optimal flexibility and binding |
N-Methylation | 8-fold ↓ potency |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: